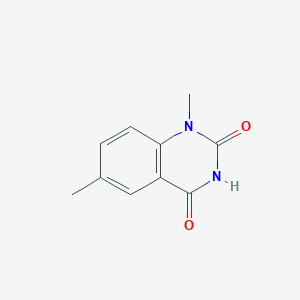

1,6-Dimethylquinazoline-2,4(1H,3H)-dione

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H10N2O2 |

|---|---|

Molecular Weight |

190.20 g/mol |

IUPAC Name |

1,6-dimethylquinazoline-2,4-dione |

InChI |

InChI=1S/C10H10N2O2/c1-6-3-4-8-7(5-6)9(13)11-10(14)12(8)2/h3-5H,1-2H3,(H,11,13,14) |

InChI Key |

YPXSLDANURPVDZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C(=O)NC2=O)C |

Origin of Product |

United States |

Synthetic Methodologies for Quinazoline 2,4 1h,3h Dione Derivatives

Classical and Contemporary Approaches to Quinazolinedione Ring Synthesis

The synthesis of the quinazolinedione core, and specifically the 6-methylquinazoline-2,4(1H,3H)-dione precursor, is typically achieved through the cyclization of an appropriately substituted anthranilic acid derivative. The substitution pattern of the final product on the benzene (B151609) ring is determined by the choice of this starting material. researchgate.net For the target compound, the synthesis begins with 2-amino-5-methylbenzoic acid . nih.gov

Cyclocondensation Reactions

Cyclocondensation reactions represent a direct and widely used method for constructing the quinazolinedione ring. These reactions involve the condensation of a bifunctional starting material with a reagent that provides the missing atoms to form the heterocyclic ring.

A common approach involves the reaction of an anthranilic acid with a suitable one-carbon carbonyl equivalent, such as isocyanates or their precursors. researchgate.net For instance, the general synthesis of 1,3-disubstituted quinazoline-2,4(1H,3H)-diones can be achieved through the esterification of 2-aminobenzoic acid followed by reaction with isocyanates. researchgate.net To form the 6-methylquinazoline-2,4(1H,3H)-dione ring, 2-amino-5-methylbenzoic acid can be reacted with a reagent like urea (B33335) or potassium cyanate (B1221674) under heating, which generates isocyanic acid in situ. The isocyanic acid then reacts with the amino group of the anthranilic acid, leading to a ureido intermediate that subsequently cyclizes.

Alternatively, a two-step sequence can be employed using isothiocyanates. For example, treating 2-amino-5-methylbenzoic acid with an isothiocyanate, such as butyl isothiocyanate, in the presence of a base like triethylamine, yields a 2-thioxoquinazoline derivative (specifically, 3-butyl-6-methyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one). nih.gov This thione can then be converted to the corresponding dione (B5365651), although this represents a more indirect route to the target scaffold.

Intramolecular Cyclization Pathways

Intramolecular cyclization strategies typically involve the formation of an open-chain intermediate which then undergoes a ring-closing reaction. A prominent example is the Hofmann rearrangement of 2-ureidobenzamides, though a more common and direct route proceeds via a benzoxazinone (B8607429) intermediate.

Starting from 2-amino-5-methylbenzoic acid, treatment with acetic anhydride (B1165640) under microwave irradiation can produce the corresponding 2-methyl-benzoxazinone derivative. mdpi.com This intermediate can then react with a nitrogen source, like hydrazine (B178648) monohydrate, to form a 3-amino-2-methyl-quinazolin-4(3H)-one. mdpi.com For the synthesis of the quinazoline-2,4-dione core, the benzoxazinone derived from 2-amino-5-methylbenzoic acid would be reacted with a different nitrogen nucleophile under conditions that favor the formation of the dione structure. Another well-established method involves reacting the anthranilic acid with triphosgene (B27547) to form an N-carboxyanhydride (isatoic anhydride) intermediate. mdpi.com The reaction of this 6-methylisatoic anhydride with an amine would lead to a 3-substituted-6-methylquinazoline-2,4(1H,3H)-dione.

Advanced Derivatization Strategies for Quinazoline-2,4(1H,3H)-diones

Once the core 6-methylquinazoline-2,4(1H,3H)-dione is synthesized, further modifications are required to obtain the final product, 1,6-dimethylquinazoline-2,4(1H,3H)-dione.

N-Alkylation and N-Acylation Reactions

N-alkylation is a crucial step to introduce the methyl group at the N1 position of the quinazolinedione ring. This derivatization can be achieved by treating the pre-formed 6-methylquinazoline-2,4(1H,3H)-dione with a methylating agent.

A general and efficient method for N-methylation involves the use of methyl iodide as the methyl source in the presence of a suitable base. mdpi.com For example, N-methylquinazolinediones can be prepared by treating the N-H precursor with methyl iodide and tetramethylguanidine as the base in a solvent like chloroform, with the reaction proceeding in good yield. mdpi.com Another widely used set of conditions for N-alkylation involves reacting the quinazolinedione with an alkyl halide (in this case, methyl iodide) in dimethylformamide (DMF) with potassium carbonate as the base. nih.govnih.gov These conditions are effective for attaching various alkyl groups to the nitrogen atoms of the quinazoline (B50416) ring system. nih.gov It is important to control the stoichiometry and reaction conditions to favor mono-methylation at the desired N1 position.

Substitutions on the Benzo Ring

The substitution pattern on the aromatic portion of the quinazolinedione scaffold is generally established at the beginning of the synthetic sequence by the choice of the starting material. For the synthesis of this compound, the methyl group at position 6 is incorporated by using 2-amino-5-methylbenzoic acid as the precursor. nih.gov This strategy avoids the complexities and potential regioselectivity issues associated with late-stage electrophilic aromatic substitution on the quinazolinedione ring itself. Direct electrophilic substitution on the benzene ring of the parent quinazoline is possible, with reactivity generally higher than on the pyrimidine (B1678525) ring, but controlling the position of substitution can be challenging. researchgate.net Therefore, building the desired substitution pattern from a pre-substituted aniline (B41778) or anthranilic acid is the most common and reliable method.

Green Chemistry Principles and Catalyst-Free Synthesis in Quinazolinedione Preparation

Modern synthetic chemistry emphasizes the use of environmentally benign and efficient methods. Several green approaches have been developed for the synthesis of the quinazoline-2,4(1H,3H)-dione core.

One notable catalyst-free method involves the reaction of substituted 2-aminobenzonitriles with carbon dioxide (CO₂) in water. This method provides excellent yields without the need for organic solvents or a catalyst, presenting a significant green advantage. nih.gov To apply this to the synthesis of the 6-methyl derivative, one would start with 2-amino-5-methylbenzonitrile.

Another green approach utilizes microwave-assisted synthesis, which can significantly reduce reaction times and often improve yields. mdpi.com For example, the synthesis of benzoxazinones from anthranilic acids and the subsequent conversion to quinazolinones can be efficiently performed under microwave irradiation. mdpi.com Furthermore, some syntheses of quinazolin-2,4(1H,3H)-diones can be performed without metal catalysts, such as the annulation of substituted anthranilic esters with certain ureas, which proceeds with moderate to good yields. These catalyst-free and alternative energy approaches align with the principles of green chemistry, offering more sustainable routes to this important class of compounds.

Mechanistic Studies of Quinazolinedione Formation Reactions

Understanding the reaction mechanisms is crucial for optimizing existing synthetic methods and developing novel pathways to quinazoline-2,4(1H,3H)-diones. The formation of this bicyclic system can proceed through several distinct mechanistic routes, including elimination and cyclization, C-C activation and cycloaddition, and autoxidation/radical pathways.

Elimination and Cyclization Mechanisms

A common and traditional approach to the synthesis of the quinazoline-2,4(1H,3H)-dione core involves the cyclization of an appropriately substituted anthranilic acid derivative or a related precursor, often accompanied by an elimination step. For instance, the reaction of 2-aminobenzamides with phosgene (B1210022) or its surrogates proceeds through an initial acylation of the amino group to form an N-acyl intermediate. This is followed by an intramolecular nucleophilic attack of the amide nitrogen onto the newly introduced carbonyl group, leading to a cyclized intermediate. Subsequent elimination of a small molecule, such as water or an alcohol, drives the formation of the stable aromatic quinazolinedione ring system.

In a similar vein, the reaction of isatoic anhydride with amines or isocyanates is a widely employed method. The mechanism involves the initial nucleophilic attack of the amine on one of the carbonyl groups of the anhydride, leading to the opening of the anhydride ring and the formation of a 2-ureidobenzoic acid derivative. This intermediate then undergoes an intramolecular cyclization via the attack of the ureido nitrogen on the carboxylic acid group, followed by dehydration to yield the final quinazoline-2,4(1H,3H)-dione. The use of superbases like DBU, DBN, TMG, and MTBD has been shown to be effective in catalyzing the solvent-free conversion of carbon dioxide and 2-aminobenzonitrile (B23959) to quinazoline-2,4(1H,3H)-diones, with the reaction mechanism being investigated through DFT calculations. researchgate.net

C-C Activation and Cycloaddition Pathways

More modern synthetic strategies have focused on the use of transition metal catalysis to forge the quinazolinedione scaffold through novel bond formations. One such approach involves the activation of C-H bonds. For example, a palladium-catalyzed three-component reaction of 2-haloanilines, carbon dioxide (CO2), and isocyanides has been developed. rsc.org The proposed mechanism involves the oxidative addition of the 2-haloaniline to the palladium(0) catalyst, followed by insertion of the isocyanide. Subsequent insertion of CO2 and reductive elimination forms the quinazolinedione ring.

Another innovative pathway is the direct cycloaddition of CO2 to 2-aminobenzonitrile. rsc.orgresearchgate.net This reaction can be catalyzed by various systems, including mesoporous smectites incorporating alkali hydroxides. rsc.org The mechanism is thought to involve the activation of both the CO2 and the 2-aminobenzonitrile by the catalyst. The amino group of the benzonitrile (B105546) attacks the activated CO2, forming a carbamate (B1207046) intermediate. This is followed by an intramolecular cyclization where the nitrogen of the carbamate attacks the nitrile carbon, leading to a cyclized intermediate that then tautomerizes to the stable quinazoline-2,4(1H,3H)-dione. The efficiency of this process is influenced by the nature of the catalyst and the reaction conditions. mdpi.com

Synthesis of Specific Dimethylated Quinazoline-2,4(1H,3H)-dione Analogues (e.g., 1,3-dimethyl, 1,5-dimethyl substituted derivatives)

The synthesis of specifically substituted quinazoline-2,4(1H,3H)-diones is of significant interest for structure-activity relationship studies in medicinal chemistry. The introduction of methyl groups at various positions on the quinazolinedione scaffold can be achieved through several methods, either by starting with appropriately substituted precursors or by post-synthetic modification of the parent heterocycle.

A common strategy for the synthesis of N-alkylated derivatives, such as the 1,3-dimethyl analogue, involves the direct alkylation of the parent quinazoline-2,4(1H,3H)-dione. This is typically achieved by treating the dione with an alkylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base like potassium carbonate in a polar aprotic solvent like DMF. ptfarm.pl

The synthesis of quinazolinediones with methyl groups on the benzene ring, such as 1,5-dimethyl or 1,6-dimethyl derivatives, generally requires starting from a correspondingly substituted anthranilic acid or 2-aminobenzonitrile. For example, the synthesis of a 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione has been reported starting from the corresponding 4,5-dimethoxyanthranilic acid. nih.gov A similar approach could be envisioned for the synthesis of dimethylated analogues by using the appropriate methyl-substituted anthranilic acid.

Below is a table summarizing some synthetic approaches to dimethylated quinazoline-2,4(1H,3H)-dione analogues.

| Target Compound | Starting Material(s) | Reagents and Conditions | Key Mechanistic Steps | Reference(s) |

| 1,3-Dimethylquinazoline-2,4(1H,3H)-dione | Quinazoline-2,4(1H,3H)-dione | Methyl iodide, K2CO3, DMF | Nucleophilic substitution (N-alkylation) | ptfarm.pl |

| 6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione | 6,7-Dimethoxyisatoic anhydride, Chloroalkylamines | K2CO3, DBU, Acetone, heat | Ring opening of anhydride, N-alkylation, cyclization | nih.gov |

| Generic Dimethylated Analogues | Substituted o-aminonitriles | DMF or N,N-diethylformamide, ZnCl2, 190-200 °C | Condensation, cyclization |

Table 1: Synthetic Approaches to Dimethylated Quinazoline-2,4(1H,3H)-dione Analogues

In Depth Structural Characterization and Spectroscopic Analysis of Quinazoline 2,4 1h,3h Dione Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. One-dimensional (¹H, ¹³C) and two-dimensional NMR experiments provide a complete picture of the molecular framework.

¹H NMR: The proton NMR spectrum of 1,6-dimethylquinazoline-2,4(1H,3H)-dione is expected to show distinct signals corresponding to each unique proton environment. Based on data from its precursor, 6-methylquinazoline-2,4(1H,3H)-dione, the aromatic protons should appear in the range of 7.0-7.8 ppm. semanticscholar.org The methyl group at the C6 position is anticipated to produce a sharp singlet around 2.3 ppm. semanticscholar.org The introduction of a methyl group at the N1 position would result in an additional singlet, likely between 3.0 and 3.6 ppm, as seen in other 1-methylquinazoline-2,4-dione derivatives. mdpi.com The N3-H proton, being part of a urea-like system, would appear as a broad singlet at a significantly downfield shift, typically above 11.0 ppm, due to its acidic nature and participation in hydrogen bonding. semanticscholar.org

¹³C NMR: The carbon NMR spectrum provides information on the carbon skeleton. For this compound, two carbonyl carbons (C2 and C4) are expected to resonate at the lowest field, typically in the range of 150-163 ppm. semanticscholar.org The aromatic carbons will appear between 114 and 140 ppm. The signal for the C6 carbon, being attached to a methyl group, and the adjacent carbons would be influenced by the substituent. The two methyl carbons, one attached to the aromatic ring (C6-CH₃) and one to the nitrogen (N1-CH₃), will appear at the highest field, with the C6-methyl carbon expected around 20 ppm and the N1-methyl carbon likely around 30-35 ppm. semanticscholar.orgmdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in DMSO-d₆

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| N1-CH₃ | ~3.5 | ~30-35 |

| N3-H | >11.0 (broad s) | - |

| C2=O | - | ~150 |

| C4=O | - | ~162 |

| C5-H | ~7.7 (s) | ~127 |

| C6-CH₃ | ~2.3 (s) | ~20 |

| C7-H | ~7.5 (d) | ~136 |

| C8-H | ~7.1 (d) | ~115 |

| C4a | - | ~114 |

| C6 | - | ~132 |

| C8a | - | ~139 |

Predicted values are based on data for 6-methylquinazoline-2,4(1H,3H)-dione and other N-methylated analogs. semanticscholar.orgmdpi.com

Two-dimensional NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) are invaluable for confirming spatial relationships between atoms that are close in space but not necessarily bonded. For this compound, a NOESY experiment would be expected to show a cross-peak between the protons of the N1-methyl group and the aromatic proton at the C8 position. This correlation would provide definitive proof of the N1-methylation site, distinguishing it from the N3 isomer.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₀H₁₀N₂O₂), the calculated molecular weight is 190.20 g/mol . High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the molecular formula. For instance, the expected [M+H]⁺ ion would have a calculated m/z of 191.0764. semanticscholar.org

The fragmentation pattern in the mass spectrum gives clues about the molecule's structure. Common fragmentation pathways for quinazolinediones involve the loss of isocyanate (HNCO) or methyl isocyanate (CH₃NCO) fragments, as well as the sequential loss of carbon monoxide (CO) from the dione (B5365651) ring system.

Table 2: Expected Mass Spectrometry Data for this compound

| Ion | Formula | Calculated m/z | Description |

|---|---|---|---|

| [M]⁺ | C₁₀H₁₀N₂O₂ | 190.07 | Molecular Ion |

| [M+H]⁺ | C₁₀H₁₁N₂O₂ | 191.08 | Protonated Molecule |

| [M+Na]⁺ | C₁₀H₁₀N₂O₂Na | 213.06 | Sodiated Molecule |

HRMS values would be more precise.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound is expected to show several characteristic absorption bands. Strong absorptions corresponding to the two carbonyl (C=O) groups of the dione system are expected in the region of 1650-1710 cm⁻¹. mdpi.com The N-H stretching vibration of the N3-H group would appear as a distinct band around 3200 cm⁻¹. Additionally, C-H stretching vibrations for the aromatic ring and the two methyl groups would be observed just above and below 3000 cm⁻¹, respectively.

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Description |

|---|---|---|

| N-H Stretch | ~3200 | Secondary Amide |

| C-H Stretch (Aromatic) | ~3100-3000 | sp² C-H |

| C-H Stretch (Aliphatic) | ~2980-2850 | sp³ C-H (from CH₃) |

| C=O Stretch | ~1710 and ~1660 | Two Carbonyls (Urea) |

| C=C Stretch | ~1610 and ~1480 | Aromatic Ring |

Values are based on data from analogous quinazolinedione structures. mdpi.com

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure for this compound is not publicly available, data from the parent quinazoline-2,4(1H,3H)-dione and its derivatives show common structural motifs. nih.govresearchgate.net

The quinazolinedione ring system is typically planar or nearly planar. nih.gov In the crystal lattice, molecules are expected to form centrosymmetric dimers through intermolecular hydrogen bonds between the N3-H group of one molecule and the C4=O group of a neighboring molecule. researchgate.netnih.gov These dimers can be further connected into sheets or chains by weaker interactions, such as π–π stacking between the aromatic rings of adjacent molecules. nih.govnih.gov The presence of the methyl groups at the N1 and C6 positions would influence the specific packing arrangement in the crystal.

Chromatographic Techniques for Purity Assessment and Isolation (e.g., LC-MS, Flash Column Chromatography)

Chromatographic methods are essential for the isolation and purity verification of synthesized compounds. Flash column chromatography over silica (B1680970) gel is a standard technique for the purification of quinazolinedione derivatives. mdpi.com A solvent system such as dichloromethane (B109758) or a mixture of ethyl acetate (B1210297) and hexanes would likely be effective for eluting this compound from the column.

Liquid chromatography-mass spectrometry (LC-MS) is a powerful hyphenated technique used to assess purity. The liquid chromatograph separates the compound from any impurities, while the mass spectrometer confirms the molecular weight of the main component, providing a high degree of confidence in the sample's identity and purity. nih.gov

Computational Chemistry and Theoretical Investigations of Quinazoline 2,4 1h,3h Dione Derivatives

Structure-Activity Relationship (SAR) Elucidation through Computational Methods

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule, such as 1,6-Dimethylquinazoline-2,4(1H,3H)-dione, relates to its biological activity. Computational methods provide a quantitative and visual framework for these relationships.

Developing efficient methods for synthesizing quinazolinone derivatives is crucial for creating a diverse range of analogs, which in turn facilitates SAR studies essential for improving drug efficacy and selectivity. researchgate.net For the quinazoline-2,4(1H,3H)-dione core, SAR studies have revealed that substitutions at the N-1, N-3, and various positions on the fused benzene (B151609) ring are critical for modulating biological activity. nih.govresearchgate.net For instance, research on novel quinazoline-2,4(1H,3H)-dione derivatives as PARP-1/2 inhibitors demonstrated the importance of specific moieties attached to the core structure. rsc.org Similarly, studies on 1,3-disubstituted quinoline (B57606) derivatives suggested that modifying the 1- and 3-positions could significantly enhance antibacterial activity. nih.gov

In the context of this compound, the methyl groups at the N-1 and C-6 positions are key determinants of its properties. The N-1 methyl group can influence the molecule's solubility, metabolic stability, and hydrogen bonding capacity. The C-6 methyl group, located on the benzene ring, can affect electronic properties and steric interactions within a target binding site. Computational models, such as 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship), have been successfully applied to other quinazolinone derivatives to predict antimalarial activity, showing that steric, electrostatic, hydrophobic, and hydrogen bond acceptor fields play key roles. nih.gov These models could be applied to a series of 6-substituted quinazolinediones to precisely quantify the impact of the methyl group in this compound on its target affinity.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are cornerstones of computational drug design, providing detailed insights into how a ligand like this compound might bind to a biological target at an atomic level. nih.gov These techniques have been widely used to study quinazolinone derivatives as inhibitors for various enzymes, including matrix metalloproteinase-13 (MMP-13), phosphodiesterase 7 (PDE7), and dihydrofolate reductase (DHFR). nih.govrsc.orgnih.govnih.gov

MD simulations, in particular, assess the dynamic behavior and conformational stability of a protein-ligand complex under simulated physiological conditions over time, typically nanoseconds. nih.govresearchgate.net This provides a more realistic view of the binding event than static docking poses. For example, a 100 ns MD simulation was used to evaluate the stability of novel PDE7 inhibitors based on the quinazoline (B50416) scaffold. nih.gov

Binding Affinity Prediction and Interaction Analysis (e.g., Hydrophobic Interactions, π-π Stacking)

Molecular docking predicts the preferred orientation of a ligand within a receptor's active site and estimates the strength of the interaction, often expressed as a docking score or binding energy. The stability of the quinazolinedione-protein complex is governed by a network of non-covalent interactions.

Key interactions frequently observed in docking studies of quinazolinedione derivatives include:

Hydrogen Bonds: The carbonyl oxygens and N-H groups of the quinazoline-2,4(1H,3H)-dione core are potent hydrogen bond acceptors and donors, respectively. These interactions are often critical for anchoring the ligand in the active site. For example, docking studies of new quinazolin-2,4-dione derivatives targeting DNA gyrase revealed important hydrogen bonds. rsc.org

π-π Stacking: The aromatic benzene ring of the quinazoline scaffold frequently engages in π-π stacking interactions with aromatic residues of the receptor, such as phenylalanine, tyrosine, or tryptophan. plos.org

Hydrophobic Interactions: The non-polar regions of the molecule, including the benzene ring and alkyl substituents like the methyl groups in this compound, can form favorable hydrophobic interactions with non-polar pockets in the receptor. nih.govrsc.org

Metal Interactions: In some metalloenzymes, the carbonyl oxygen of the quinazolin-2,4-dione can interact with metal ions in the active site. rsc.org

Computational methods like Prime MM-GBSA (Molecular Mechanics/Generalized Born Surface Area) are often used post-docking or post-MD simulation to calculate the binding free energy, providing a more accurate estimation of binding affinity. nih.gov

Conformational Analysis of Bound Ligands

While small molecules like this compound may appear relatively rigid, they possess conformational flexibility. MD simulations are crucial for analyzing the conformational changes of the ligand upon binding to its target. nih.gov Parameters such as the Root Mean Square Deviation (RMSD) are calculated over the simulation time to assess the structural stability of both the ligand and the protein backbone. nih.govresearchgate.net A stable RMSD plot indicates that the complex has reached equilibrium and the binding pose is stable. researchgate.net

Furthermore, Root Mean Square Fluctuation (RMSF) analysis can highlight which parts of the ligand or protein are more flexible, providing insights into the dynamics of the interaction. researchgate.net For quinazolinedione derivatives, maintaining a specific, low-energy conformation (a "U-shaped" conformation in one study) was found to be pivotal for inhibitory activity. rsc.org

Quantum Chemical Calculations for Electronic Structure and Reactivity (e.g., DFT)

Quantum chemical methods, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules, offering deep insights into their intrinsic stability and reactivity. researchgate.net Such studies have been performed on the quinazoline-2,4(1H,3H)-dione scaffold and its derivatives to understand their fundamental chemical nature. nih.govacs.orgresearchgate.net

DFT calculations can determine a variety of molecular properties:

Optimized Geometry and Stability: Calculations can predict the most stable three-dimensional structure of a molecule. Studies have used DFT to assess the relative energetic stabilities of different tautomers of quinazoline-2,4(1H,3H)-dione, confirming that the dione (B5365651) form is the most stable. researchgate.netresearchgate.net

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining a molecule's reactivity. The energy gap between HOMO and LUMO indicates the chemical stability of the molecule. researchgate.net

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is critical for predicting non-covalent interactions. nih.gov

Reactivity Descriptors: DFT can be used to calculate properties like chemical potential, hardness, and softness, which help in predicting the molecule's behavior in chemical reactions. rsc.org

De Novo Design and Optimization Strategies for Quinazolinedione Scaffolds

Computational methods are not only for analysis but also for creation. De novo design and lead optimization strategies use the quinazoline-2,4(1H,3H)-dione scaffold as a starting point to generate novel molecules with potentially improved properties. plos.org

Strategies include:

Scaffold Hopping: This involves replacing the central quinazolinedione core with other, structurally different scaffolds while maintaining the key pharmacophoric features responsible for biological activity. This can lead to the discovery of novel chemical series with different intellectual property profiles. nih.gov

Fragment-Based and Structure-Based Design: In this approach, small molecular fragments are docked into the receptor's binding site, and promising fragments are then computationally "grown" or "linked" to form a larger, more potent molecule based on the quinazolinedione framework.

Lead Optimization: This involves systematic chemical modifications to a known active compound (the "lead"). For the quinazolinedione scaffold, this could involve exploring different substituents at the N-1, N-3, and various positions on the benzene ring to enhance potency, selectivity, or pharmacokinetic properties (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity). nih.govacs.org For example, novel derivatives bearing a 3-amino pyrrolidine (B122466) moiety were designed as potent PARP-1 inhibitors. rsc.org

These design strategies are often iterative, cycling between computational design, chemical synthesis, and biological testing to refine compounds toward a clinical candidate. researchgate.net

Mechanistic Insights from Theoretical Reaction Pathway Studies

Beyond studying ligand-receptor interactions, theoretical calculations can illuminate the mechanisms of chemical reactions. For the quinazoline-2,4(1H,3H)-dione scaffold, computational studies can help understand its formation.

For example, DFT calculations were used to investigate the mechanism of CO2 conversion to quinazoline-2,4(1H,3H)-dione, exploring the role of ionic liquids as catalysts and how they activate the reactants. acs.org Similarly, theoretical studies can predict the most likely pathway for multi-step organic syntheses. In one study, ultrasound irradiation was shown to guide the reaction pathway in the synthesis of certain quinazoline derivatives, a phenomenon that could be further explored with computational modeling. nih.gov Understanding these reaction pathways is crucial for optimizing synthesis conditions, improving yields, and enabling the efficient production of derivatives like this compound.

Data Tables

Table 1: Examples of Molecular Docking and Dynamics Studies on Quinazoline-2,4(1H,3H)-dione Derivatives

| Derivative Class | Target Enzyme | Key Interactions Observed | Computational Method(s) | Reference |

| Quinazolinone Derivatives | MMP-13 | Hydrogen bonding (Ala238, Thr245, Thr247), Electrostatic interactions | QSAR, Molecular Docking, MD Simulation | rsc.org |

| 4-Hydrazinoquinazolines | PDE7A | Hydrogen bonds, π-π stacking | Molecular Docking, MD Simulation | nih.gov |

| Quinazoline-2,4(1H,3H)-diones | PARP-1/2 | Unique binding mode in adenine-ribose site | X-ray Crystallography, Molecular Modeling | rsc.orgacs.org |

| Quinazoline Derivatives | DHFR | Interactions with wild and mutant forms | 3D-QSAR, Molecular Docking, DFT | nih.gov |

| Triazoloquinazolines | Topoisomerase II | DNA intercalation, binding to DNA-Topo II complex | Molecular Docking | plos.org |

| Acylthiourea Quinazolin-2,4-diones | DNA Gyrase | Hydrogen bonds (Gln1267, Arg1033), Metal interaction (Mg) | Molecular Docking | rsc.orgrsc.org |

Table 2: Summary of Quantum Chemical Calculation Applications for Quinazoline-2,4(1H,3H)-dione

| Computational Task | Method | Findings/Insights | Reference |

| Tautomer Stability Analysis | G3(MP2)//B3LYP | The quinazoline-2,4(1H,3H)-dione tautomer is the most energetically stable form. | researchgate.netresearchgate.net |

| Reaction Mechanism Study | DFT | Elucidation of CO2 and 2-aminobenzonitrile (B23959) activation by ionic liquids for synthesis. | acs.org |

| Electronic Properties | DFT | Calculation of HOMO-LUMO gap, chemical hardness, and softness to predict stability and reactivity. | researchgate.netrsc.org |

| Isomer Stability in Solvents | DFT | The surrounding medium (solvent) has a strong impact on the stability of different isomers. | researchgate.netmdpi.com |

Biological Activity and Potential Applications of Quinazoline 2,4 1h,3h Dione Derivatives in Vitro Studies

Antimicrobial Efficacy (In Vitro)

Antibacterial Spectrum and Potency against Gram-Positive and Gram-Negative Strains

There is no specific information available in the reviewed literature regarding the antibacterial activity of 1,6-Dimethylquinazoline-2,4(1H,3H)-dione against Gram-positive or Gram-negative bacteria. While numerous studies have demonstrated the antibacterial potential of the quinazoline-2,4(1H,3H)-dione scaffold, data for this particular derivative is absent.

Antifungal Activity Assessment

No studies assessing the in vitro antifungal activity of this compound have been identified in the public domain.

Anticancer Research (In Vitro Cell Line Models)

Cytostatic and Cytotoxic Effects on Cancer Cell Lines (e.g., HEPG2, MCF-7, A498)

Specific data on the cytostatic or cytotoxic effects of this compound on cancer cell lines such as HEPG2 (liver carcinoma), MCF-7 (breast adenocarcinoma), or A498 (kidney carcinoma) are not available in the current body of scientific literature. Research has been conducted on other derivatives of quinazoline-2,4(1H,3H)-dione, showing activity against these cell lines, but these results cannot be extrapolated to the 1,6-dimethyl analog without direct experimental evidence.

Investigation of Apoptotic and Antimitotic Pathways

There is no available research that investigates the induction of apoptotic or antimitotic pathways by this compound in cancer cells.

Neuropharmacological and Receptor Interactions (In Vitro)

A review of existing literature yielded no information on the in vitro neuropharmacological properties or specific receptor interactions of this compound.

Anticonvulsant Activity Evaluation (e.g., MES Test)

Several studies have highlighted the potential of quinazoline-2,4(1H,3H)-dione derivatives as anticonvulsant agents. The maximal electroshock (MES) test is a widely used preclinical model to assess the ability of a compound to prevent the spread of seizures.

In one study, acetylenic derivatives of quinazolinediones were synthesized and evaluated for their anticonvulsant properties. Many of these compounds demonstrated seizure-antagonizing activity in the MES test, often with minimal acute neurotoxicity as determined by the rotorod test. nih.gov Notably, 1,3-bis-(prop-2-ynyl)-quinazoline-2,4-(1H,3H)-dione (9a) was found to be about as active as the established antiepileptic drug mesuximide in the MES test, although it was approximately ten times less potent than phenytoin (B1677684) or carbamazepine. nih.gov

Another study on 2,3-disubstituted-4-(3H) quinazolinone derivatives also reported anticonvulsant activity against electroshock-induced seizures. mdpi.com These findings underscore the potential of the quinazoline-2,4(1H,3H)-dione scaffold in the development of new anticonvulsant therapies.

Table 1: Anticonvulsant Activity of a Quinazoline-2,4(1H,3H)-dione Derivative

| Compound | Test | Activity | Reference |

| 1,3-bis-(prop-2-ynyl)-quinazoline-2,4-(1H,3H)-dione | MES test | Comparable to Mesuximide | nih.gov |

5-HT3A Receptor Antagonism

The 5-HT3A receptor, a ligand-gated ion channel, is a well-established target for the treatment of nausea and vomiting, and more recently, for conditions like depression, psychotic disorders, and irritable bowel syndrome. nih.gov A screening of an in-house small molecule library identified quinazolindione derivatives as potent antagonists of the 5-HT3A receptor. nih.gov

Through structure-activity relationship studies of 24 quinazolindione analogues, one compound, KKHT10612, emerged as a particularly effective antagonist. nih.gov It exhibited an IC50 value of 0.8 µM, which is comparable to the reference compound MDL72222. nih.gov Furthermore, this compound demonstrated selectivity for the 5-HT3A receptor over the T-type calcium channel. nih.gov

Table 2: 5-HT3A Receptor Antagonism by a Quinazolindione Derivative

| Compound | IC50 (µM) | Reference Compound | Reference |

| KKHT10612 | 0.8 | MDL72222 | nih.gov |

GABAB Receptor Positive Allosteric Modulation

Positive allosteric modulators (PAMs) of the GABAB receptor offer a promising therapeutic strategy, potentially providing the benefits of GABAB receptor activation with fewer side effects than direct agonists. nih.gov Research has identified 6-aryl-quinazolines as a novel scaffold for GABAB receptor PAMs. nih.gov Starting from the lead compound BHF-177, further elaboration of the 6-aryl-quinazoline scaffold led to the identification of several compounds with both in vitro and in vivo activity. nih.gov While this study focused on quinazolines, the structural similarity suggests that quinazoline-2,4(1H,3H)-diones could also be explored for this activity.

Separately, studies on methaqualone, a quinazolin-4(3H)-one derivative, have shown that it acts as a positive allosteric modulator of the GABAA receptor, which contributes to its anticonvulsant properties. mdpi.com

Other Emerging Biological Activities (In Vitro)

Quinazoline-2,4(1H,3H)-dione derivatives have been investigated for their anti-inflammatory potential. One study synthesized novel N1,N3-bis-substituted quinazoline-2,4(1H,3H)-dione derivatives bearing two guanidine (B92328) moieties. nih.gov Compound 4a from this series was found to inhibit the synthesis of nitric oxide (NO) and the secretion of interleukin-6 (IL-6) in murine macrophages without causing immunotoxicity. nih.gov These findings suggest that this class of compounds may act by suppressing cytokine-mediated inflammatory responses. nih.gov Other research has also highlighted the anti-inflammatory activity of various quinazolinone derivatives. biotech-asia.orgfabad.org.tr

The antioxidant potential of quinazoline-4(3H)-one derivatives has been explored through the synthesis of hybrid molecules incorporating phenolic compounds, which are known for their antioxidant effects. researchgate.netmdpi.com These studies evaluated the antioxidant capacity of the synthesized compounds through various in vitro assays, including hydrogen atom transfer, electron donation ability, and metal ion chelation. researchgate.netmdpi.com

The results indicated that some of the ortho-diphenolic derivatives of quinazolin-4(3H)-one exhibited stronger antioxidant effects than the standard antioxidants, ascorbic acid and Trolox. researchgate.netmdpi.com Another study also reported on the antioxidant properties of 2-phenyl quinazoline-4(3H)-one derivatives. nih.gov

Certain quinazoline-2,4(1H,3H)-dione derivatives have demonstrated antiplatelet activity. In a study of N1,N3-bis-substituted quinazoline-2,4(1H,3H)-dione derivatives with guanidine moieties, the target compounds were found to markedly inhibit ADP-induced platelet aggregation. nih.gov At a concentration of 100 µM, these compounds showed efficiency comparable to or exceeding that of acetylsalicylic acid. nih.gov The most potent NHE-1 inhibitor from this series, compound 3a , also displayed antiplatelet activity. nih.gov

Agrochemical Research and Development of Quinazoline 2,4 1h,3h Dione Derivatives

Herbicide Development through HPPD Inhibition

Research into quinazoline-2,4(1H,3H)-dione derivatives has identified them as potent inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key target for herbicide development. However, specific studies detailing the HPPD inhibition activity of 1,6-Dimethylquinazoline-2,4(1H,3H)-dione are not available.

Pre- and Post-Emergence Herbicidal Activity (Greenhouse Trials)

There is no published data from greenhouse trials on the pre- or post-emergence herbicidal activity of this compound.

Crop Selectivity and Safety Profiles in Agricultural Systems (e.g., cotton, peanut, corn, wheat)

Information regarding the crop selectivity and safety profile of this compound in key agricultural crops such as cotton, peanut, corn, and wheat is not documented in available scientific literature.

Fungicidal Efficacy against Plant Pathogens

While some quinazoline (B50416) derivatives have been investigated for their fungicidal properties, there is no specific data on the efficacy of this compound against common plant pathogens.

Strategies for Mitigating Herbicide Resistance

Due to the absence of studies on its herbicidal activity, there are currently no documented strategies for mitigating potential herbicide resistance associated with this compound.

Future Perspectives and Research Directions for Quinazoline 2,4 1h,3h Dione Research

Innovations in Synthetic Methodologies and Sustainable Production

The development of novel and efficient synthetic routes to quinazoline-2,4(1H,3H)-diones is a cornerstone of future research, with a strong emphasis on sustainability and green chemistry.

Recent innovations have focused on moving away from harsh reaction conditions and toxic reagents. One promising approach involves the catalyst-free synthesis of quinazoline-2,4(1H,3H)-diones from carbon dioxide and 2-aminobenzonitriles in water. rsc.org This method offers an environmentally benign alternative to traditional syntheses. Another green approach utilizes ionic liquids, such as 1-butyl-3-methylimidazolium acetate (B1210297) ([Bmim]Ac), which can act as both a solvent and a catalyst for the reaction of CO2 with 2-aminobenzonitriles at atmospheric pressure. rsc.org This simplifies the process and allows for easy product separation and catalyst recycling. rsc.org

Furthermore, metal-free catalysis, for instance, using 4-dimethylaminopyridine (B28879) (DMAP) with di-tert-butyl dicarbonate (B1257347), presents a versatile and high-yielding method for constructing the quinazolinedione core under mild conditions. acs.orgresearchgate.net Researchers are also exploring the use of heterogeneous catalysts, such as mesoporous smectites, for the synthesis from carbon dioxide, which can offer advantages in terms of catalyst recovery and reuse. rsc.org The development of one-pot, multi-component reactions is another key area, enabling the efficient assembly of complex quinazolinedione derivatives from simple precursors. nih.gov

These innovative and sustainable synthetic strategies are crucial for the cost-effective and environmentally responsible production of a diverse library of quinazoline-2,4(1H,3H)-dione derivatives for further investigation.

Discovery of Novel Biological Targets and Therapeutic Modalities

The therapeutic potential of quinazoline-2,4(1H,3H)-diones is vast and continues to expand as new biological targets are identified. This scaffold has been associated with a wide range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and antihypertensive properties. nih.govresearchgate.net

Future research will likely focus on elucidating the mechanisms of action and identifying the specific molecular targets responsible for these effects. For instance, certain derivatives have been identified as inhibitors of bacterial gyrase and DNA topoisomerase IV, suggesting their potential as novel antibacterial agents to combat antibiotic resistance. nih.govmdpi.com

In the realm of oncology, quinazoline-2,4(1H,3H)-diones are being investigated as inhibitors of various key signaling pathways. Derivatives have shown potent inhibitory activity against poly(ADP-ribose) polymerase (PARP-1/2), a crucial enzyme in DNA repair, making them promising candidates for cancer therapy, especially in combination with other treatments. rsc.orgacs.org Others have been designed as dual inhibitors of c-Met and VEGFR-2 tyrosine kinases, which are implicated in tumor growth and angiogenesis. nih.gov The sodium-hydrogen exchanger (NHE-1) is another target, with some guanidine-containing quinazolinediones showing promise as anti-inflammatory agents. nih.gov

The exploration of this scaffold for new therapeutic modalities, such as targeted protein degradation (e.g., PROTACs), could also open up new avenues for treating diseases that are currently difficult to address with conventional small-molecule inhibitors.

Advanced Structure-Based Drug and Agrochemical Design

The design of next-generation quinazoline-2,4(1H,3H)-dione-based therapeutics and agrochemicals will heavily rely on advanced structure-based design strategies. By understanding the three-dimensional structure of the target protein and how the quinazolinedione scaffold interacts with it, researchers can rationally design more potent and selective molecules.

X-ray crystallography and molecular docking studies have been instrumental in this regard. For example, the co-crystal structure of a quinazolinedione derivative complexed with PARP-1 has revealed a unique binding mode, providing a roadmap for the design of next-generation inhibitors with improved properties. rsc.org Similarly, in the development of c-Met and VEGFR-2 inhibitors, molecular modeling has been used to predict the binding modes of designed compounds, guiding the synthesis of more effective dual inhibitors. nih.gov

This structure-based approach is not limited to pharmaceuticals. In the field of agrochemicals, quinazoline-2,4-dione derivatives are being explored as herbicides. For instance, novel derivatives have been designed as potent inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in plant metabolism. nih.gov Structure-activity relationship (SAR) studies, guided by computational modeling, are crucial for optimizing the herbicidal activity and crop selectivity of these compounds. nih.gov

The continuous refinement of computational models and a deeper understanding of target biology will enable the design of highly specific quinazoline-2,4(1H,3H)-dione derivatives with tailored pharmacological or agrochemical profiles.

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of new quinazoline-2,4(1H,3H)-dione-based compounds. These powerful computational tools can analyze vast datasets to identify novel drug candidates, predict their properties, and optimize their structures with unprecedented speed and efficiency. mdpi.com

AI and ML algorithms can be employed in various stages of the drug discovery pipeline. For instance, they can be used for:

Virtual Screening: To rapidly screen large virtual libraries of quinazolinedione derivatives against a specific biological target, identifying promising hits for further experimental validation.

De Novo Drug Design: Generative AI models can design entirely new quinazolinedione-based molecules with desired properties, such as high potency and low toxicity.

ADMET Prediction: To predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new compounds early in the discovery process, reducing the likelihood of late-stage failures.

SAR Analysis: To identify complex structure-activity relationships that may not be apparent through traditional methods, guiding the optimization of lead compounds.

While the application of AI and ML specifically to 1,6-Dimethylquinazoline-2,4(1H,3H)-dione is not yet documented, the broader application of these technologies to the quinazoline (B50416) scaffold holds immense promise. nih.gov As more data on the biological activities and properties of quinazoline-2,4(1H,3H)-diones become available, AI and ML models will become increasingly accurate and predictive, accelerating the discovery of the next generation of drugs and agrochemicals based on this versatile scaffold.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,6-dimethylquinazoline-2,4(1H,3H)-dione, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via cyclization of substituted anthranilic acid derivatives or alkylation of quinazoline-dione precursors. For example, alkylation reactions using benzyl chlorides or chloroacetamides in DMF with potassium carbonate as a base have been effective for introducing methyl groups at specific positions . Optimization involves varying reaction temperatures (e.g., 80–100°C), solvent polarity, and catalyst loading to improve yields. Purification typically employs column chromatography with ethyl acetate/hexane gradients .

Q. How is this compound characterized using spectroscopic techniques?

- Methodological Answer :

- ¹H/¹³C NMR : Assignments rely on 2D experiments (HSQC, HMBC) to resolve overlapping signals. For instance, methyl protons at positions 1 and 6 appear as singlets in the range δ 3.2–3.5 ppm, while carbonyl carbons (C2, C4) resonate near δ 160–165 ppm .

- IR : Strong absorption bands at ~1700 cm⁻¹ confirm the presence of carbonyl groups.

- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks, with fragmentation patterns validating the methyl substituents .

Q. What crystallographic methods are used to resolve the structure of quinazoline-dione derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is employed to determine bond lengths, angles, and packing arrangements. For analogs, hydrogen bonding between N-H and carbonyl oxygen often stabilizes the crystal lattice. Data collection at low temperatures (e.g., 100 K) improves resolution, and refinement software (e.g., SHELX) is used to model thermal displacement parameters .

Advanced Research Questions

Q. How do structural modifications at the 1- and 6-positions influence the biological activity of quinazoline-dione derivatives?

- Methodological Answer : Structure-activity relationship (SAR) studies reveal that methyl groups at positions 1 and 6 enhance lipophilicity, improving membrane permeability. For example, 3-substituted derivatives with electron-withdrawing groups (e.g., trifluoromethyl) show increased herbicidal activity by targeting HPPD enzymes. Bioassays involve dose-response curves (IC₅₀ values) and greenhouse trials to evaluate potency and selectivity .

Q. What computational strategies are used to predict the pharmacokinetic properties of this compound derivatives?

- Methodological Answer : Tools like SwissADME predict logP (lipophilicity), aqueous solubility, and bioavailability. Molecular docking (AutoDock Vina) models interactions with biological targets (e.g., GABAA receptors). MD simulations assess binding stability over 100 ns trajectories, with RMSD/RMSF metrics quantifying conformational changes .

Q. How can contradictory data on the antiproliferative activity of quinazoline-dione derivatives be resolved?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, incubation time). Standardizing protocols (e.g., MTT assays at 48–72 hours) and validating results via orthogonal methods (e.g., flow cytometry for apoptosis) are critical. Meta-analyses of IC₅₀ values across studies can identify outliers due to substituent electronic effects .

Q. What experimental designs are optimal for evaluating the herbicidal efficacy of this compound analogs?

- Methodological Answer : Greenhouse trials use randomized block designs with dose ranges (30–120 g ai/ha) and control groups. Parameters include weed mortality rates, crop selectivity indices, and chlorophyll inhibition assays. Statistical analysis (ANOVA, Tukey’s HSD) confirms significance, while HPLC quantifies residue levels in soil .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.